molecular formula C6H13N B123346 2,5-Dimethylpyrrolidine CAS No. 3378-71-0

2,5-Dimethylpyrrolidine

Cat. No.: B123346
CAS No.: 3378-71-0
M. Wt: 99.17 g/mol
InChI Key: ZEBFPAXSQXIPNF-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrrolidine is an organic compound with the molecular formula C6H13N. It is a derivative of pyrrolidine, characterized by the presence of two methyl groups attached to the second and fifth carbon atoms of the pyrrolidine ring. This compound is a colorless to pale yellow liquid with a distinct odor and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethylpyrrolidine can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran .

Industrial Production Methods: On an industrial scale, this compound is produced through catalytic hydrogenation of 2,5-dimethylpyrrole. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrrolidine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in asymmetric synthesis and as a precursor for complex molecules .

Properties

IUPAC Name

2,5-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H13N/c1-5-3-4-6(2)7-5/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBFPAXSQXIPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955362
Record name 2,5-Dimethylpyrrolidine
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Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3378-71-0
Record name 2,5-Dimethylpyrrolidine
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Record name 2,5-Dimethylpyrrolidine
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Record name 2,5-Dimethylpyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-dimethylpyrrolidine?

A: this compound has the molecular formula C6H13N and a molecular weight of 99.18 g/mol. []

Q2: Are there different stereoisomers of this compound?

A: Yes, this compound exists as both cis and trans isomers. The trans isomer can further exist as (2S,5S)- and (2R,5R)- enantiomers. These isomers can exhibit different properties and reactivities. [, , ]

Q3: What synthetic approaches are commonly employed for the preparation of 2,5-dimethylpyrrolidines?

A: Several methods exist for synthesizing 2,5-dimethylpyrrolidines. One approach utilizes the reaction of 2,5-hexanedione with primary amines in the presence of a selective reducing agent like tetracarbonylhydridoferrate(O). [] Another method involves the aminomercuration-demercuration of 1,4-hexadiene or 1,5-hexadiene, leading to the formation of cis and trans-2,5-dimethyl-N-arylpyrrolidines, respectively. [, ]

Q4: Can you elaborate on the stereoselectivity observed in the synthesis of 2,5-dimethylpyrrolidines via aminomercuration-demercuration?

A: The aminomercuration-demercuration of 1,4-hexadiene using carbamates and mercury(II) nitrate followed by sodium borohydride reduction yields predominantly cis-N-alkoxycarbonyl-2,5-dimethylpyrrolidines. Conversely, the same reaction sequence with 1,5-hexadiene affords primarily trans-3,5-dimethylmorpholines. []

Q5: What are the main applications of this compound derivatives?

A: this compound derivatives, particularly chiral ones, have found use as chiral auxiliaries in asymmetric synthesis. [, ] Additionally, they serve as building blocks for synthesizing various compounds, including pharmaceuticals and liquid crystals. [, , , ]

Q6: How does the chirality of this compound impact its applications?

A: The chirality of this compound plays a crucial role in its applications, particularly in asymmetric synthesis. For instance, its use as a chiral auxiliary can induce high diastereoselectivity in reactions like the [2+2] cycloaddition of olefins to chiral keteniminium salts, leading to the formation of enantioenriched products. []

Q7: Has this compound been investigated for its biological activity?

A: Yes, a study investigated the metabolism of cis-2,5-dimethylpyrrolidine-1-carboxanilide in various rodent species. Results showed that the compound is readily absorbed and metabolized, with cis-4′-hydroxy-2,5-dimethylpyrrolidine-1-carboxanilide being the major metabolite. []

Q8: Are there any examples of this compound being used in materials science?

A: Yes, this compound serves as a crucial structural motif in the development of liquid crystalline materials. Researchers have synthesized all-organic radical liquid crystalline compounds incorporating the this compound-1-oxy unit. These compounds exhibit various liquid crystalline phases, including smectic A (SmA) and twisted grain boundary A (TGBA), depending on the molecular structure and chirality. [, ]

Q9: How does the structure of this compound-based radical liquid crystals affect their properties?

A: The orientation of the binding group connecting the core and side chains significantly influences the liquid crystalline properties. For instance, compounds with an ester linkage (-OCO-) exhibit different phase behavior compared to those with an inverted ester linkage (-COO-). X-ray crystallography reveals that this structural difference impacts the molecular packing and intermolecular interactions within the crystal lattice, ultimately affecting their mesophase behavior. []

Q10: Have computational methods been employed to study this compound derivatives?

A: Yes, Density Functional Theory (DFT) calculations have been used to investigate the magnetic properties of this compound-based nitroxyl radicals. These calculations helped rationalize the observed antiferromagnetic interactions in the solid state, which arise from close contact between the nitroxyl oxygen and β-methyl carbon atoms in neighboring molecules. []

Q11: Can you elaborate on the use of computational methods for studying the stereochemistry of this compound-based metal complexes?

A: DFT calculations have been instrumental in understanding the stereochemical behavior of ruthenium complexes bearing chiral this compound-derived PNN pincer ligands. These calculations revealed that the chirality of the pyrrolidine moiety influences the preferred stereochemistry at the ruthenium center. The study showed that the N- and Ru-based stereogenic centers in these complexes are stereochemically labile and provided insights into the epimerization mechanisms. [, ]

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